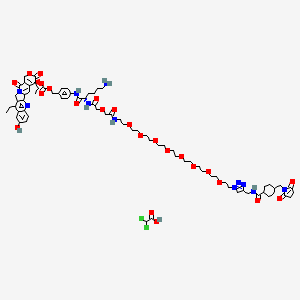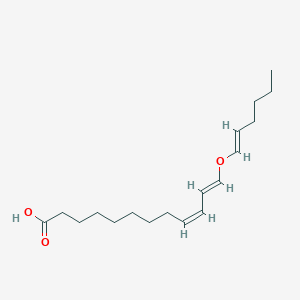
Etheroleic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etheroleic acid is a divinyl ether fatty acid, specifically (9Z,11E,14E)-nonadeca-9,11,14-trienoic acid, where the methylene group at position 10 is replaced by oxygen . It is a metabolite of linolenic acid and is known for its antifungal properties, particularly against the powdery mildew fungus on barley seedlings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Etheroleic acid can be synthesized through the oxidation of linolenic acid. The process involves the formation of 13(S)-hydroperoxy-9,11,15-octadecatrienoic acid (13(S)-HpOTrE) via 13-lipoxygenase. This intermediate is then converted to this compound by divinyl ether synthase .
Industrial Production Methods: Industrial production of this compound typically follows the same biochemical pathways as in plants, utilizing enzymes like lipoxygenase and divinyl ether synthase. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and substrate concentration to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Etheroleic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can participate in substitution reactions where the ether linkage can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.
Major Products:
Oxidation: Hydroperoxides and other oxidized fatty acids.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted this compound derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Etheroleic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of divinyl ether fatty acids and their reactions.
Biology: Its role as a metabolite of linolenic acid makes it significant in studying plant biochemistry and defense mechanisms.
Medicine: Due to its antifungal properties, this compound is researched for potential therapeutic applications in treating fungal infections.
Industry: It is used in the development of bio-based fungicides and other agricultural chemicals.
Wirkmechanismus
Etheroleic acid exerts its effects primarily through its antifungal activity. It disrupts the cell membrane integrity of fungi, leading to cell lysis and death. The molecular targets include enzymes involved in cell wall synthesis and membrane stability. Pathways affected by this compound include those related to lipid metabolism and oxidative stress response.
Vergleich Mit ähnlichen Verbindungen
Etheroleic acid is unique among divinyl ether fatty acids due to its specific structure and biological activity. Similar compounds include:
Linolenic Acid: The precursor to this compound, involved in various metabolic pathways.
Other Divinyl Ether Fatty Acids: Such as colneleic acid and colnelenic acid, which also have roles in plant defense but differ in their specific structures and activities.
This compound stands out due to its specific antifungal properties and its role as a metabolite in plant defense mechanisms, making it a valuable compound for both research and industrial applications.
Eigenschaften
Molekularformel |
C18H30O3 |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(9Z,11E)-12-[(E)-hex-1-enoxy]dodeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)/b11-9-,16-13+,17-14+ |
InChI-Schlüssel |
NQNHRHWFZHFAAH-XSWVPMOFSA-N |
Isomerische SMILES |
CCCC/C=C/O/C=C/C=C\CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCC=COC=CC=CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


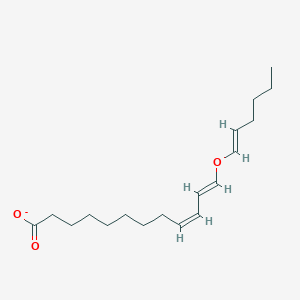
![6,6,9-Trimethyl-3-pentyl-1H-dibenzo[b,d]pyran-1,4(6H)-dione](/img/structure/B10828849.png)
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hexylbenzene-1,3-diol](/img/structure/B10828859.png)


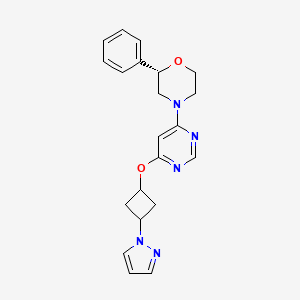
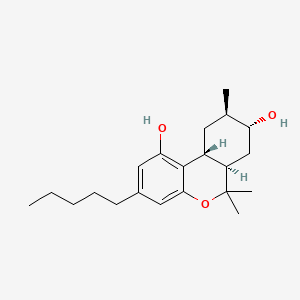
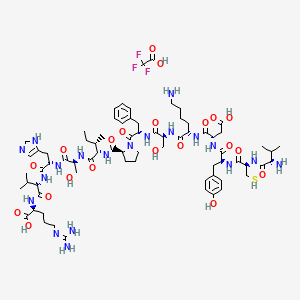
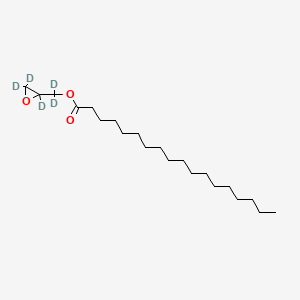
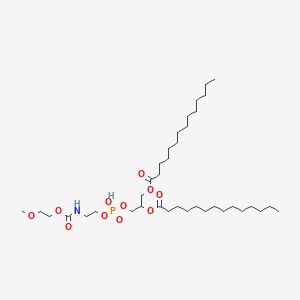
![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide](/img/structure/B10828898.png)

![(1R,2S,5R,7R,8R,9R,11R,13S,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10828906.png)
